molecular formula C11H14N2O3 B13687934 Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate

Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate

Cat. No.: B13687934
M. Wt: 222.24 g/mol
InChI Key: QPLWQXVMBAUUES-UHFFFAOYSA-N
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Description

Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is an organic compound with a complex structure that includes an aminophenyl group, a carbamate group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. For example, KNO3 modified zeolite HY has been shown to give high conversion rates and selectivity under optimal conditions . Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts .

Industrial Production Methods

Industrial production of carbamates often avoids the use of hazardous materials like phosgene. Instead, safer and more environmentally friendly methods, such as the reaction of amines with organic carbonates like dimethyl carbonate, are employed . This method not only reduces the environmental impact but also improves the overall safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate for carbamoylation, sodium azide for electrophilic amination, and various catalysts like Fe2O3/SiO2 for enhancing reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide in polyphosphoric acid can yield aminophenylcarbamates .

Scientific Research Applications

Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. For example, the compound can undergo cyclization reactions to form dihydroquinolone, which involves both general acid and general base catalysis . The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as methyl N-phenyl carbamate and methyl N-(4-methoxyphenyl)carbamate .

Uniqueness

Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is unique due to its specific structure, which includes an aminophenyl group, a carbamate group, and a ketone group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other carbamates.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-[3-(2-aminophenyl)-3-oxopropyl]carbamate

InChI

InChI=1S/C11H14N2O3/c1-16-11(15)13-7-6-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15)

InChI Key

QPLWQXVMBAUUES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC(=O)C1=CC=CC=C1N

Origin of Product

United States

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